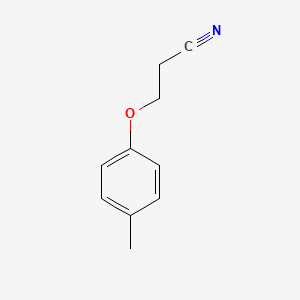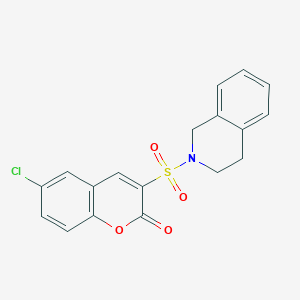
6-chloro-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “6-chloro-3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-2H-chromen-2-one” is an EP300/CBP modulator . EP300/CBP are extensively expressed lysine residue acetyltransferases that are capable of transferring acetyl groups from acetyl-CoA to e-N-acetyl lysine to acetylate conserved lysine residues in histones . EP300/CBP is also capable of acetylating non-histone proteins and, together with transcription factors, forming transcription complexes as transcriptional coactivators to regulate gene expression .
Synthesis Analysis
The synthesis of this compound involves the use of 8-bromo-6-chloro-1,2,3,4-tetrahydroisoquinoline . To a solution of this compound in DCM, TEA and Boc 2 O are added. The mixture is stirred at 25° C. for 12 hours .Molecular Structure Analysis
The molecular structure of this compound is complex and includes a 3,4-dihydroisoquinolin-2(1H)-ylsulfonyl group and a 2H-chromen-2-one group, both of which are attached to a 6-chloro group .Aplicaciones Científicas De Investigación
Antimicrobial Activity
- Synthesis of Antimicrobial Agents : A study by Ansari & Khan (2017) describes the preparation of novel compounds related to 6-chloro-3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-2H-chromen-2-one as potential antimicrobial agents.
Synthesis of Novel Compounds
- Synthesis of Dopamine D1 Receptor Agonists : In research by Cueva et al. (2006), a new compound structurally similar to 6-chloro-3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-2H-chromen-2-one was synthesized, showcasing potential as a dopamine D1 receptor full agonist.
Antimalarial Activity
- Synthesis of Antimalarial Compounds : A study conducted by Parthiban et al. (2015) involved synthesizing chloroquinoline-4H-chromene conjugates with significant antimalarial activity against Plasmodium falciparum strains.
Anticancer Properties
- Cancer Therapy Applications : Research by Solomon & Lee (2009) indicates that chloroquine and its analogs, which include compounds like 6-chloro-3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-2H-chromen-2-one, show promise as effective and safe enhancers in cancer therapies.
Chemical Synthesis Techniques
- Innovative Synthesis Methods : The work of Muramatsu et al. (2013) demonstrates a new methodology for the sp3 C-H bond arylation of tetrahydroisoquinolines, a process relevant to compounds like 6-chloro-3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-2H-chromen-2-one.
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
6-chloro-3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO4S/c19-15-5-6-16-14(9-15)10-17(18(21)24-16)25(22,23)20-8-7-12-3-1-2-4-13(12)11-20/h1-6,9-10H,7-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRQSSDMCHRKCMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC4=C(C=CC(=C4)Cl)OC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
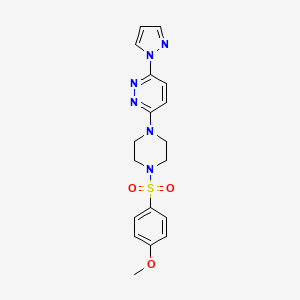

![3-{[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methoxy}pyridine](/img/structure/B2934908.png)
![1-[2-Hydroxy-3-(methylamino)propyl]pyrrolidin-2-one](/img/structure/B2934909.png)
![N-[(4-methoxyphenyl)methyl]-5-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]pyrazolidine-3-carboxamide](/img/structure/B2934910.png)
![N-[(2-Prop-1-en-2-yloxolan-3-yl)methyl]but-2-ynamide](/img/structure/B2934911.png)
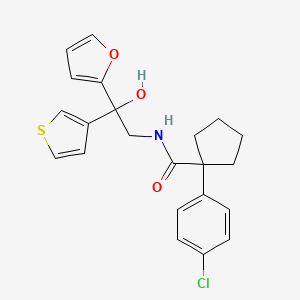
![1,7,7-Trimethyl-4-(4-phenylpiperazine-1-carbonyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B2934913.png)
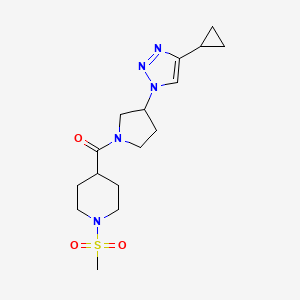


![1-{[(4-Fluorobenzoyl)oxy]imino}-1,2,3,4-tetrahydronaphthalene](/img/structure/B2934924.png)
